N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates such as 4-bromo-1-methyl-1H-pyrazole and cyclopropyl derivatives. The synthetic route may include:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved through the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Coupling Reactions: The final step involves coupling the prepared intermediates using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity . The compound may exert its effects through pathways such as inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features, such as the presence of both pyrazole and pyridine rings, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H23BrN6O |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-6-cyclopropyl-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H23BrN6O/c1-4-7-26-18-14(9-22-26)13(8-16(23-18)12-5-6-12)19(27)24(2)11-17-15(20)10-21-25(17)3/h8-10,12H,4-7,11H2,1-3H3 |
InChI Key |
JMZXJKHFIPEGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N(C)CC4=C(C=NN4C)Br |
Origin of Product |
United States |
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